

Application Note: Preparation of MAZ51 Stock Solution in DMSO

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Compound of Interest

Compound Name: MAZ51

Cat. No.: B15568223

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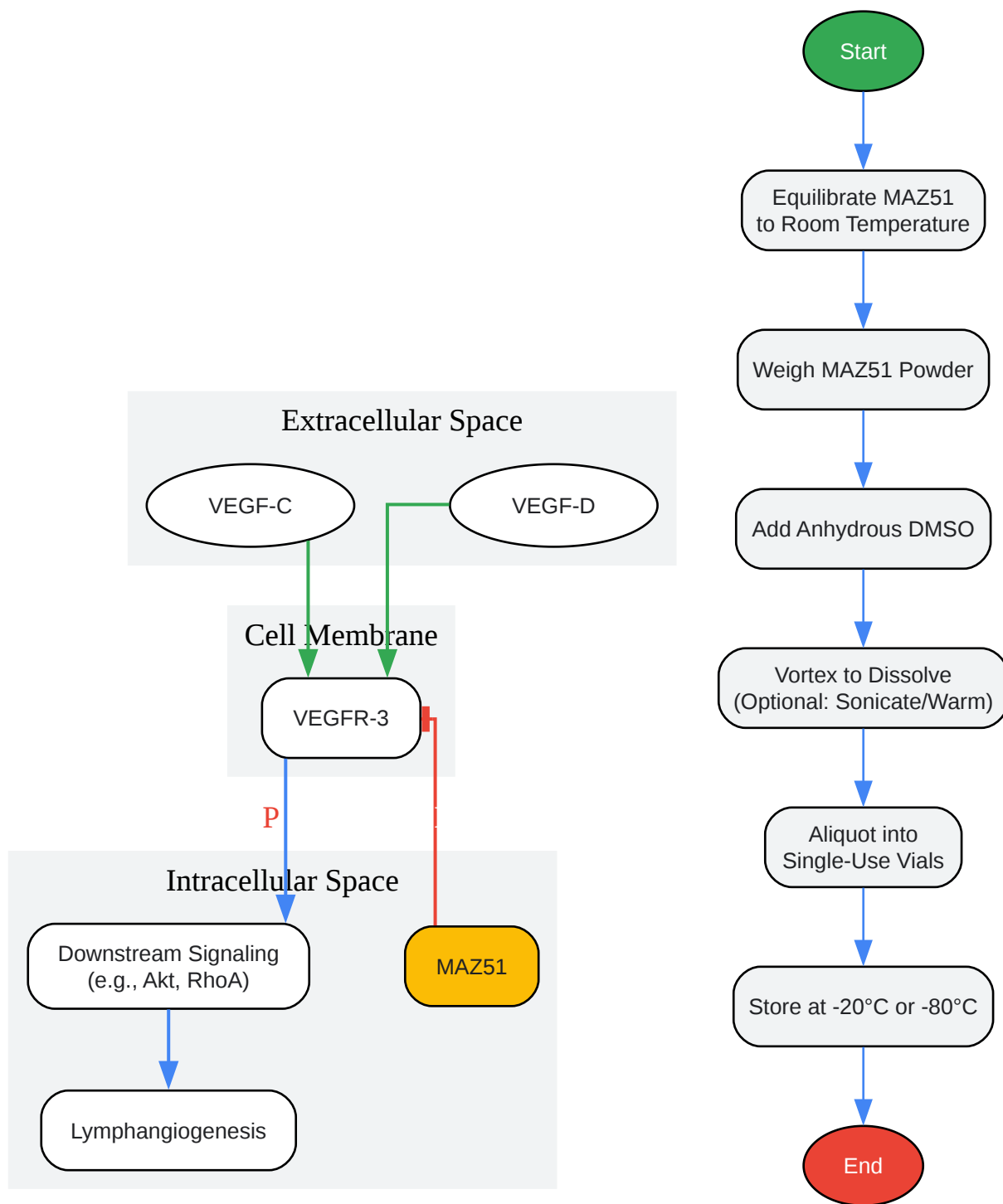
Audience: Researchers, scientists, and drug development professionals.

Introduction

MAZ51 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It is an indolinone compound that effectively blocks the activation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[2][3] This inhibitory action makes **MAZ51** a valuable tool for studying lymphangiogenesis and its role in pathological processes such as tumor metastasis. Accurate preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for **MAZ51**. This document provides a detailed protocol for the preparation, storage, and handling of **MAZ51** stock solutions in DMSO.

Mechanism of Action: VEGFR-3 Signaling Pathway

MAZ51 primarily targets VEGFR-3, a receptor tyrosine kinase expressed almost exclusively on lymphatic endothelial cells. Upon binding of its ligands (VEGF-C, VEGF-D), VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote lymphangiogenesis. **MAZ51** acts as an ATP-competitive inhibitor, preventing this autophosphorylation and blocking the signaling pathway.



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References

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